molecular formula C14H15N3O4 B2431904 Methyl 4-(1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate CAS No. 1005270-99-4

Methyl 4-(1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate

Cat. No.: B2431904
CAS No.: 1005270-99-4
M. Wt: 289.291
InChI Key: DFONJPAUOMNJTC-UHFFFAOYSA-N
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Description

Methyl 4-(1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate is a complex organic compound with a unique structure that includes a benzoate ester linked to a pyrrolo[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate typically involves multi-step organic reactions. One common route includes the cyclization of a suitable precursor, such as an N-alkylpyrrole, with hydrazine hydrate under controlled conditions . The reaction conditions often require specific solvents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-(1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-(1-methyl-4,6-dioxo-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-17-11-9(12(18)15-13(11)19)10(16-17)7-3-5-8(6-4-7)14(20)21-2/h3-6,9-11,16H,1-2H3,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFONJPAUOMNJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(C(N1)C3=CC=C(C=C3)C(=O)OC)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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